molecular formula C7H4F2N2 B1403776 4,7-Difluoro-1H-benzo[d]imidazole CAS No. 1360938-32-4

4,7-Difluoro-1H-benzo[d]imidazole

Cat. No.: B1403776
CAS No.: 1360938-32-4
M. Wt: 154.12 g/mol
InChI Key: PNSOPTKHZZPBAC-UHFFFAOYSA-N
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Description

4,7-Difluoro-1H-benzo[d]imidazole ( 1360938-32-4) is a fluorinated aromatic heterocycle of high interest in medicinal chemistry and drug discovery. With a molecular formula of C7H4F2N2 and a molecular weight of 154.12 g/mol, it serves as a versatile synthetic intermediate . The strategic incorporation of fluorine atoms into the benzimidazole scaffold is a common tactic in lead optimization, as it can significantly influence a compound's potency, selectivity, and metabolic stability by modulating its electronic properties and binding interactions with biological targets . This compound is part of the important class of 1H-benzo[d]imidazole derivatives, which are widely recognized as privileged structures in the development of bioactive molecules . Benzimidazole cores, particularly when halogenated, are frequently explored in the synthesis of tyrosine kinase inhibitors (TKIs) for oncology research and have also been investigated as antagonists for targets like the P2X3 receptor, which is relevant in neuropathic pain studies . As a key building block, this compound provides researchers with a critical starting point for constructing more complex, target-oriented molecules. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSOPTKHZZPBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biocompatibility:the Benzimidazole Scaffold is a Well Known Privileged Structure in Medicinal Chemistry, Found in Numerous Fda Approved Drugs. This History Suggests That Derivatives of 4,7 Difluoro 1h Benzo D Imidazole Are Likely to Have Favorable Biocompatibility Profiles, a Prerequisite for Any Agent Intended for Use in Living Cells or Organisms.

The conceptual design of a bioimaging probe based on this framework is summarized in the table below.

ComponentFunctionExample Moiety
Targeting Group Directs the probe to a specific organelle or biomolecule.Lipophilic alkyl chains (for lipid droplets), cationic groups (for mitochondria).
Fluorophore Core The source of the fluorescent signal (Donor-Acceptor system).4,7-Difluoro-1H-benzo[d]imidazole (Acceptor) + Arylamine (Donor).
Linker Connects the targeting group to the fluorophore.Flexible alkyl or polyethylene (B3416737) glycol (PEG) chains.
Reactive Group Enables covalent labeling of target biomolecules (optional).N-hydroxysuccinimide (NHS) ester, maleimide.

By integrating these design elements, this compound derivatives represent a highly promising, albeit currently underexplored, class of compounds for the development of next-generation fluorescent probes for advanced bioimaging applications.

Coordination Chemistry and Supramolecular Assembly with 4,7 Difluoro 1h Benzo D Imidazole

Design and Synthesis of 4,7-Difluoro-1H-benzo[d]imidazole-based Ligands

The design of ligands based on the this compound scaffold is predicated on the unique electronic properties conferred by the fluorine atoms. These strongly electron-withdrawing groups are known to increase the acidity of the N-H proton of the imidazole (B134444) ring, enhancing its potential as a hydrogen bond donor. This property is a key consideration in designing ligands for specific metal coordination or anion recognition.

The primary synthetic route to this compound involves the cyclocondensation of its precursor, 4,7-difluoro-1,2-phenylenediamine, with various carbonyl compounds. For instance, reaction with formic acid yields the parent compound, while other aldehydes or carboxylic acids can be used to install substituents at the 2-position, thereby creating a family of potential ligands.

Table 1: General Synthesis Parameters for Benzimidazoles

ParameterValue
Precursor o-phenylenediamine (B120857) derivative
Reagent Aldehyde or Carboxylic Acid
Conditions Acidic catalyst, elevated temperature
Mechanism Nucleophilic attack, cyclization, dehydration

This table represents a general synthesis method for benzimidazoles. Specific yields and optimal conditions for this compound derivatives are not widely reported in peer-reviewed literature.

Despite the straightforward synthesis of the core structure, the literature lacks specific examples of ligand design and synthesis using this compound for the express purpose of studying its coordination chemistry.

Metal-Ligand Coordination Modes and Complex Formation

The coordination of benzimidazole-based ligands to metal ions typically occurs through the pyridinic nitrogen atom of the imidazole ring. The resulting metal complexes have been investigated for a wide range of applications. However, the influence of the 4,7-difluoro substitution pattern on coordination behavior remains an underexplored area.

Exploration of Transition Metal Complexes and Their Structural Features

While numerous studies have characterized transition metal complexes of benzimidazole (B57391) and its derivatives, there is no available structural data for complexes involving this compound as a ligand. nih.govjocpr.com Research on other substituted benzimidazoles shows that they can form complexes with various geometries, such as tetrahedral and square planar, depending on the metal ion and other ligands present. jocpr.com For example, studies on other benzimidazole derivatives have reported the formation of complexes with Cu(II) and Ni(II). jocpr.com The electronic effects of the fluorine atoms in the 4,7-positions would be expected to modulate the electron-donating ability of the coordinating nitrogen atom, thereby influencing the stability and electronic properties of the resulting metal complex, but experimental data to confirm these effects are not available.

Investigations into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Benzimidazole and its derivatives are often used as linkers in the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to their rigid structure and ability to bridge metal centers. rsc.org The design of such materials allows for the tuning of properties like porosity and surface chemistry. However, a search of the current scientific literature does not yield any examples of coordination polymers or MOFs that specifically incorporate the this compound ligand.

Anion-Coordination Chemistry and Self-Assembly Architectures

The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound is expected to significantly enhance the hydrogen-bond donating capability of the imidazole N-H group. This makes it a promising candidate for applications in anion recognition and the construction of supramolecular assemblies driven by hydrogen bonding.

Anion Recognition and Scaffolding Effects in Supramolecular Structures

Fluorinated benzimidazole derivatives have been investigated as effective anion sensors. nih.govrsc.org The increased acidity of the N-H proton promotes strong hydrogen bonding with anions, which can lead to detectable changes in fluorescence or color. rsc.orgnih.gov For instance, some benzimidazole-based sensors have shown high selectivity for fluoride (B91410) ions. nih.gov These systems often rely on mechanisms like excited-state proton transfer (ESPT) being triggered upon anion binding. nih.gov While these principles suggest that this compound would be an excellent scaffold for anion receptors, specific studies on its anion recognition capabilities have not been reported.

Multicomponent Self-Assembly Processes with Fluorinated Benzimidazole Scaffolds

Supramolecular self-assembly utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to build complex, higher-order structures. rsc.org Benzimidazole derivatives are well-suited for these processes due to their hydrogen bonding sites and aromatic nature. rsc.org The introduction of fluorine atoms can further influence these interactions. However, there is a lack of published research on multicomponent self-assembly processes that specifically utilize the this compound scaffold. Studies on related systems suggest that the interplay of hydrogen bonding, anion coordination, and aromatic stacking could lead to the formation of diverse supramolecular architectures, but this remains to be experimentally verified for this particular compound.

Advanced Materials Science Applications of Difluorinated Benzimidazole Derivatives

Electronic and Optical Material Development

Difluorinated benzimidazole (B57391) derivatives are emerging as crucial components in the creation of novel electronic and optical materials. Their distinct molecular structure gives rise to desirable photophysical and nonlinear optical properties.

Benzimidazole derivatives are recognized for their potential in optoelectronics, including applications as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The benzimidazole moiety can serve as a multifunctional unit, and its derivatives are known to be used in the development of materials with unique optical and electronic properties. researchgate.net Some benzimidazole-based systems exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes significantly more emissive in an aggregated state. researchgate.net This property is highly valuable for applications in sensing and optoelectronics. While the broader class of benzimidazole derivatives is studied for these applications, specific research into the blue emission characteristics of 4,7-Difluoro-1H-benzo[d]imidazole is a developing area. The strategic placement of fluorine atoms is known to influence the photophysical behavior of similar molecules, suggesting potential for tuning the emission properties of these compounds. rsc.org

Benzimidazole derivatives are considered promising candidates for materials with nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The benzimidazole unit can act as a versatile building block in donor-π-acceptor (D-π-A) systems, which are often designed to maximize NLO responses. researchgate.net The electron-accepting nature of the benzimidazole core, combined with its π-bridging capability, makes it an excellent component for these advanced materials. researchgate.netresearchgate.net Investigations into the NLO responses of specifically difluorinated benzimidazoles are part of a broader effort to develop new functional organic materials.

Structure-Property Correlations in Material Design

The precise arrangement of molecules in the solid state is critical to the functionality of a material. In difluorinated benzimidazole derivatives, the fluorine atoms play a significant role in dictating crystal packing and the formation of ordered phases like liquid crystals.

The substitution of hydrogen with fluorine on the benzimidazole ring has a profound impact on the crystal structure. X-ray diffraction analysis of fluorinated (benzo[d]imidazol-2-yl)methanols has revealed that the number and position of fluorine atoms influence the formation of intermolecular hydrogen bonds. mdpi.com An increase in the number of fluorine atoms correlates with a higher dimensionality of the H-bonded structure. mdpi.com

Furthermore, the presence of fluorine atoms can lead to other weak intermolecular interactions, such as C–F…π interactions, which also affect the crystal packing. mdpi.com In some molecular crystals, fluorine substitution has been shown to suppress disorder without altering the fundamental packing motif. nih.gov This effect is attributed to fluorine making disorder less likely by creating a denser lattice energy landscape. nih.gov The introduction of fluorine atoms onto a polymer backbone can also promote more significant inter-polymer interactions, leading to improved molecular packing. rsc.org

Number of Fluorine AtomsInfluence on Crystal Structure
OneFormation of hydrogen-bonded chains. mdpi.com
Two or Three (adjacent)Formation of a layered polymeric structure in the solid phase. mdpi.com
FourFormation of a framework structure upon crystallization. mdpi.com

Difluorinated benzimidazole derivatives have been successfully incorporated into the design of thermotropic liquid crystals. A series of benzimidazole-based liquid crystals featuring lateral difluoro-substitution and ethynyl (B1212043) linking groups have been synthesized. researchgate.net These compounds predominantly exhibit enantiotropic nematic mesophases. researchgate.net

The inclusion of fluorine atoms has been shown to significantly affect the properties of these liquid crystals. For instance, fluorination can lower the melting point and alter the clearing point of benzoxazole (B165842) liquid crystals, as well as change the liquid crystal phase state and temperature interval. mdpi.com In some cases, difluoro-substitution leads to lower clearing points and broader nematic phase ranges compared to their non-fluorinated counterparts, a result of a slight increase in the molecular dipole moment. researchgate.net In contrast, other studies on fluorinated benzoxazole LCs show that lateral fluorine atoms can reduce both the melting and clearing points. mdpi.com These fluorinated benzimidazole liquid crystals are noted for having high melting points and wide smectic phase intervals. mdpi.com

Compound TypePhase TransitionInfluence of Fluorination
Difluoro-substituted benzimidazole LCsNematic mesophases in the range of 32.0–44.5°C (heating) and 50.0–64.0°C (cooling). researchgate.netLower clearing points and broader nematic ranges compared to non-fluorinated analogues. researchgate.net
Fluorinated benzimidazole LCsHigh melting point of 130.8 °C and a wide smectic phase interval. mdpi.comN/A
Fluorinated benzoxazole LCsWider nematic phase intervals and lower melting points compared to some fluorinated benzimidazole and benzothiazole (B30560) LCs. mdpi.comSignificantly reduces the melting point and clearing point. mdpi.com

Applications in Advanced Chemical Sensing and Imaging

The unique electronic and structural features of the benzimidazole core make it an exceptional candidate for the development of optical chemical sensors and imaging agents. researchgate.net The sp2 hybridized nitrogen atom in the benzimidazole ring possesses a lone pair of electrons that can coordinate with metal ions, leading to detectable changes in the material's optical properties. researchgate.net

Benzimidazole derivatives are employed in molecular sensing systems that operate through various mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). researchgate.net The benzimidazole unit can function as an electron acceptor, a π-bridge, a pH-sensitive switch, and a metal-ion chelator, making it a highly versatile building block for chemosensors. researchgate.netresearchgate.net For instance, a benzimidazole-based derivative has been utilized for the detection of pyrophosphate through an aggregation-induced emission mechanism. researchgate.net The development of novel benzimidazole-based chemosensors remains an active and challenging area of research. researchgate.net

Development of Fluorescent Probes for Chemical Research

The development of fluorescent probes based on the this compound scaffold is rooted in the principles of donor-acceptor (D-A) architecture. In this design, the electron-deficient 4,7-difluorobenzimidazole core serves as the acceptor (A) unit. When coupled with a suitable electron-donating (D) moiety, these systems can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is fundamental to their fluorescence, often resulting in desirable properties such as large Stokes shifts and sensitivity to the local environment.

Research into related heterocyclic structures, such as 2,1,3-benzothiadiazole (B189464) (BTD), provides a strong blueprint for the development of benzimidazole-based probes. nih.gov The general synthetic strategy involves the functionalization of the core structure. For this compound, this could be achieved through N-substitution on the imidazole (B134444) ring or by creating C-C bonds at the 2-position. These reactions attach various electron-donating groups, allowing for the fine-tuning of the probe's photophysical properties. For instance, general methods for synthesizing 2-substituted 1H-benzimidazoles involve the cyclocondensation of o-phenylenediamine (B120857) with substituted aromatic aldehydes. nih.gov

The choice of the donor group is critical in tailoring the probe for specific applications. Arylamines, alkoxy-substituted phenyl rings, or other electron-rich heterocyclic systems can be employed as donor moieties. The electronic coupling between the donor and the difluorobenzimidazole acceptor dictates the energy of the ICT state and, consequently, the emission wavelength.

While specific research on fluorescent probes derived from this compound is still an emerging area, the photophysical properties of analogous compounds highlight the potential of this scaffold. For example, studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole, another D-A-D type fluorophore, demonstrate how the interplay between the central acceptor and the donor thiophene (B33073) rings leads to significant Stokes shifts and solvent-dependent fluorescence (solvatochromism). rsc.org Time-resolved spectroscopy of this compound reveals that after initial excitation, a rapid internal charge transfer occurs, which is often accompanied by structural relaxation (e.g., planarization) in the excited state. rsc.org This relaxation process helps to stabilize the excited state and is a key factor in producing a large separation between absorption and emission maxima, which is highly beneficial for imaging applications to minimize self-quenching and background signal.

The table below summarizes the typical photophysical properties observed in related donor-acceptor fluorophores based on heterocyclic cores, which can be considered as target properties for newly designed probes based on this compound.

PropertyTypical Range/ValueSignificance in Fluorescent Probes
Absorption Max (λabs) 350 - 450 nmDetermines the optimal excitation wavelength.
Emission Max (λem) 450 - 600 nmDefines the color of the emitted light.
Stokes Shift > 50 nmLarge shifts reduce signal overlap and improve detection sensitivity. nih.gov
Quantum Yield (ΦF) 0.1 - 0.9High values indicate bright fluorescence, crucial for sensitivity.
Solvatochromism Pronounced shift in λem with solvent polarityAllows the probe to report on the polarity of its microenvironment. nih.govrsc.org

Conceptual Framework for Bioimaging Applications

The translation of fluorescent probes from chemical research to bioimaging applications requires a more complex design framework that considers not only the photophysical properties but also biological compatibility and target specificity. The this compound core offers several conceptual advantages for creating effective bioimaging agents.

4,7 Difluoro 1h Benzo D Imidazole As a Precursor in Advanced Organic Synthesis

Role as a Privileged Scaffold in Heterocyclic Chemistry Research

The benzimidazole (B57391) core is widely recognized as a "privileged scaffold" in medicinal chemistry. This distinction is due to its structural similarity to naturally occurring purine (B94841) bases, allowing it to interact with a wide range of biological macromolecules. nih.gov The benzimidazole motif is a key component in numerous bioactive compounds and approved drugs, demonstrating its versatility in targeting various enzymes and receptors. nih.gov The introduction of fluorine atoms at the 4 and 7 positions of the benzimidazole ring, creating 4,7-Difluoro-1H-benzo[d]imidazole, further enhances its utility. These electron-withdrawing fluorine substituents can modulate the compound's electronic properties, improve metabolic stability, and increase its binding affinity to biological targets through the formation of strong hydrogen bonds. This makes the difluorinated scaffold particularly valuable for developing novel therapeutic agents. The structure-activity relationship studies of benzimidazole derivatives often highlight the importance of substitutions at various positions, with the N-1, C-2, and C-6 positions being crucial for pharmacological effects. nih.gov

Development of Complex Polycyclic N-fused Heteroaromatics

The synthesis of benzimidazoles traditionally involves the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid under harsh dehydrating conditions or an aldehyde in the presence of an oxidizing agent. nih.gov More advanced methods have been developed for creating complex derivatives. For instance, visible-light-promoted radical cyclization reactions represent a modern approach to constructing polycyclic benzimidazoles. This method can be adapted to synthesize fluorinated benzimidazole cores and is particularly useful for creating highly functionalized and polycyclic structures without the need for metal catalysts or harsh reagents. Another versatile method allows for the selective synthesis of either (1H-benzo[d]imidazol-2-yl)(phenyl)methanone or quinoxaline (B1680401) from an aromatic aldehyde and o-phenylenediamine by simply changing the reaction solvent and the presence or absence of sulfur. rsc.org These synthetic strategies enable the transformation of the basic 4,7-difluorobenzimidazole scaffold into more intricate, N-fused heteroaromatic systems, expanding the chemical space for drug discovery.

Strategic Building Block for Synthetic Libraries for Chemical Probe Discovery

This compound serves as an excellent starting point for the construction of synthetic libraries aimed at discovering chemical probes and new drug candidates. By identifying a "hit" compound from a screening library, chemists can design and synthesize numerous analogs to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. nih.govresearchgate.net For example, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative identified from an in-house library led to the synthesis of two new series of derivatives to develop potent anti-inflammatory agents. nih.govresearchgate.net Similarly, a screening of thousands of compounds identified a benzimidazole derivative as an inhibitor of 17β-HSD10, prompting the development of a synthetic route to access analogues for medicinal chemistry optimization. chemrxiv.org This library-based approach, starting from a core scaffold like difluorobenzimidazole, is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify molecules that can modulate biological functions. nih.govacs.org

Precursor for Inhibitor Development (e.g., Topoisomerase I, 17β-HSD10)

The versatile benzimidazole scaffold, particularly its fluorinated derivatives, has been extensively used as a precursor for developing specific enzyme inhibitors.

Topoisomerase I Inhibitors

Human Topoisomerase I (Topo I) is a critical enzyme involved in DNA replication and a key target for anticancer drugs. nih.gov The benzimidazole nucleus is a recognized pharmacophore in the design of Topo I inhibitors. nih.gov Researchers have designed and synthesized new series of 1H-benzo[d]imidazole derivatives that act as anticancer agents by targeting this enzyme. nih.govacs.org For instance, certain bisbenzimidazole derivatives were found to be potent inhibitors, with compound 12b showing 50% inhibition of DNA relaxation by Topo I at a 16 μM concentration. nih.govacs.org Molecular modeling studies of other benzimidazole-triazole derivatives, such as compounds 4b and 4h , revealed optimal binding energies with the human DNA Topoisomerase I protein, substantiating their potential as inhibitors. nih.gov These compounds function as DNA minor groove binders and induce cell cycle arrest, highlighting their therapeutic potential. nih.govnih.govacs.org

17β-HSD10 Inhibitors

17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease (AD). nih.govrsc.org Its inhibition is a promising therapeutic strategy. nih.govrsc.org Based on initial screening hits, numerous 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as novel 17β-HSD10 inhibitors. nih.govrsc.org In one study, 44 such derivatives were created, with compound 33 exhibiting high inhibitory efficacy (IC₅₀ = 1.65 ± 0.55 μM) and the ability to alleviate cognitive impairment in mouse models. nih.govrsc.org Docking studies have shown that the 2-phenyl-1H-benzo[d]imidazole core occupies the active pocket of the enzyme, forming crucial interactions. nih.gov The development of these inhibitors showcases the utility of the benzimidazole scaffold in targeting enzymes relevant to neurodegenerative diseases. nih.gov

Q & A

Q. What are established synthetic protocols for 4,7-Difluoro-1H-benzo[d]imidazole and its derivatives in academic research?

Synthesis of this compound derivatives typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Suzuki coupling : Used to introduce aryl groups at specific positions. describes the synthesis of 4,7-dibromo-2-phenyl-1H-benzo[d]imidazole via bromination and coupling reactions .
  • One-pot methods : highlights a two-step synthesis of indole-benzimidazole hybrids with yields >80% using MnO₂ or Ru-based catalysts under mild conditions .
  • Halogenation : Fluorine or chlorine substituents are introduced via electrophilic substitution, as seen in antimicrobial derivatives like 2-(4-(difluoromethyl)phenyl)-1-phenyl-1H-benzo[d]imidazole .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Used to confirm substituent positions and purity (e.g., ¹H/¹³C NMR for indole-benzimidazole hybrids in ) .
  • X-ray crystallography : Determines molecular geometry and dihedral angles (e.g., planar naphthalene and benzimidazole units in ) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for material science applications .

Q. What are the primary research applications of this compound derivatives in material science and medicinal chemistry?

Application Example Derivatives Key Findings Reference
Antimicrobial Agents 2-(4-(difluoromethyl)phenyl) derivativesActive against S. aureus and S. typhi (MIC <10 µg/mL)
OLED Host Materials BIZ-2Me-TRZ and BIZ-6Me-TRZHigh triplet energy (3.12 eV) prevents back-energy transfer in blue OLEDs
EGFR Inhibitors 2-phenyl-1H-benzo[d]imidazole analogsShow binding affinity (ΔG = -8.2 kcal/mol) and cytotoxicity (IC₅₀ <5 µM)

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound derivatives across different studies?

Contradictions often arise from variations in substituent patterns, assay conditions, or cell lines. Methodological solutions include:

  • Systematic SAR studies : Compare analogs with controlled substituent changes (e.g., ’s Table 1 shows how -Cl/-CH₃ groups alter EGFR inhibition) .
  • Standardized bioassays : Use identical protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Computational validation : Molecular docking (e.g., AutoDock Vina in ) can predict binding modes and reconcile activity discrepancies .

Q. What methodological approaches optimize the synthesis of this compound derivatives for enhanced photophysical properties?

  • Catalyst selection : Ru complexes (e.g., ) improve yield (70–85%) and regioselectivity in indole-benzimidazole hybrids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for electron-deficient intermediates .
  • Post-synthetic modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to red-shift absorption spectra for OLED applications .

Q. How do computational chemistry techniques contribute to understanding the structure-activity relationships of this compound derivatives?

  • DFT calculations : B3LYP/6-311++G(d,p) methods () predict vibrational modes, HOMO-LUMO gaps, and charge distribution .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., EGFR kinase domain in ) to guide rational design .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability in ) early in drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.